2-(3-methoxyazetidin-1-yl)ethan-1-amine
Description
Significance of Four-Membered Azacycles in Synthetic Chemistry and Molecular Design
The application of four-membered heterocyclic compounds, particularly azetidines, has seen a surge in interest due to their prevalence in biologically active molecules and their utility as therapeutic agents. rsc.orgnih.gov The inherent conformational properties and ring strain of these structures contribute significantly to their biological activities. rsc.org The development of new and efficient synthetic methods to access these strained rings remains an active and crucial area of research. rsc.orgnih.govclockss.orgchemrxiv.org
Azetidine (B1206935) Derivatives in Building Block Synthesis
Azetidine derivatives serve as versatile building blocks in organic synthesis, providing access to a diverse array of more complex molecular architectures. rsc.orgclockss.orgresearchgate.net The strain in the four-membered ring can be harnessed to facilitate ring-opening reactions, leading to the formation of acyclic amine derivatives. clockss.org Furthermore, azetidines can undergo ring expansion to generate larger heterocyclic systems like pyrrolidines. clockss.org The development of robust synthetic routes to functionalized azetidines is therefore of high importance, as it expands the toolbox available to chemists for constructing novel compounds. acs.orgorganic-chemistry.org These building blocks are often used to introduce the unique properties of the azetidine ring into larger molecules or to serve as precursors for further chemical transformations. enamine.netresearchgate.net
Overview of the Chemical Compound: 2-(3-Methoxyazetidin-1-yl)ethan-1-amine
Within the broad class of azetidine derivatives, this compound represents a specific example of a functionalized azetidine. While detailed research on this particular compound is not widely available in public literature, its structure allows for an analysis of its key features and its place within the larger context of azetidine chemistry.
Structural Features and Functional Groups
The chemical structure of this compound contains several key functional groups that dictate its chemical properties and potential reactivity. The core of the molecule is the azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom. This ring is substituted at the 1-position with an ethylamine (B1201723) group and at the 3-position with a methoxy (B1213986) group.
The primary amine (-NH2) on the ethyl side chain is a basic and nucleophilic center, capable of participating in a wide range of chemical reactions, such as amide bond formation, alkylation, and salt formation. The nitrogen atom within the azetidine ring is a tertiary amine, which is also basic but generally less nucleophilic due to steric hindrance. The methoxy group (-OCH3) is an ether linkage, which is generally stable but can influence the electron distribution and conformation of the azetidine ring.
Physico-chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C6H14N2O |
| Molar Mass | 130.19 g/mol |
| Density | 1.02±0.1 g/cm³ (Predicted) |
| Boiling Point | 180.1±30.0 °C (Predicted) |
| pKa | 9.62±0.10 (Predicted) |
Data sourced from ChemBK
Contextual Placement within Azetidine Chemistry
The structure of this compound places it within the category of 1,3-disubstituted azetidines. The presence of both a primary amine and a methoxy group makes it a bifunctional molecule. The ethylamine side chain is a common motif in medicinal chemistry, found in numerous biologically active compounds, including neurotransmitters and their analogs. mdpi.com The combination of the rigid azetidine scaffold with the flexible ethylamine chain could be of interest in the design of new chemical entities. The methoxy group at the 3-position adds a polar element and can influence the binding of the molecule to biological targets through hydrogen bonding or dipolar interactions. The synthesis of such substituted azetidines often involves multi-step sequences, starting from readily available precursors. organic-chemistry.orgresearchgate.net
Properties
CAS No. |
911300-65-7 |
|---|---|
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.2 |
Purity |
95 |
Origin of Product |
United States |
Mechanistic Studies of Reactions Involving the Chemical Compound
Elucidation of Reaction Pathways for Synthesis of the Chemical Compound
The formation of 2-(3-methoxyazetidin-1-yl)ethan-1-amine is achieved through sophisticated synthetic routes, primarily involving the rearrangement of aziridines and ring-forming cyclization reactions. A thorough understanding of these mechanisms is paramount for optimizing synthetic strategies and achieving high yields of the target compound.
Detailed Mechanisms of Aziridine (B145994) to Azetidine (B1206935) Rearrangements
A significant pathway for the synthesis of the azetidine core involves the expansion of a three-membered aziridine ring into a four-membered azetidine ring. This transformation is often catalyzed by Lewis acids. For instance, the rearrangement of N-substituted 2-(hydroxymethyl)aziridines to 3-hydroxyazetidines is a key step. The Lewis acid coordinates to the aziridine nitrogen, weakening the C-N bond and facilitating a ring-opening event to form a carbocationic intermediate. Subsequent intramolecular attack by a nucleophile, such as the nitrogen of a side chain, leads to the formation of the more stable azetidine ring. The stereochemistry of the final azetidine product is often dictated by the stereochemistry of the starting aziridine precursor.
Computational studies, such as those employing Density Functional Theory (DFT), have provided deeper insights into these rearrangement processes. These studies have helped to elucidate the transition states and intermediates, confirming the favorability of pathways involving stabilized carbocations.
Mechanisms of Ring-Forming Cyclizations
An alternative and often more direct approach to constructing the azetidine ring is through intramolecular cyclization reactions. These methods typically start with an acyclic precursor containing both an amine and a suitable leaving group, separated by a three-carbon chain.
One common strategy involves the intramolecular nucleophilic substitution of a γ-amino alcohol derivative. The hydroxyl group can be activated by converting it into a good leaving group, such as a tosylate or mesylate. The amine then acts as an intramolecular nucleophile, displacing the leaving group in an SN2 reaction to form the cyclic azetidine structure.
Palladium-catalyzed intramolecular amination is another powerful tool for the synthesis of azetidines. This method involves the use of a palladium catalyst to facilitate the formation of the C-N bond within an appropriately functionalized acyclic precursor. The catalytic cycle typically involves oxidative addition of the palladium to a C-X bond (where X is a halide or triflate), followed by coordination of the amine and subsequent reductive elimination to furnish the azetidine ring.
Reactivity of the Ethanamine Moiety
The ethanamine side chain of this compound is a critical determinant of its chemical personality, largely due to the presence of the primary amine group.
Nucleophilic Properties of the Primary Amine
The primary amine group is characterized by the presence of a lone pair of electrons on the nitrogen atom, rendering it a potent nucleophile. This nucleophilicity enables it to readily engage in reactions with a diverse array of electrophiles. For example, it can undergo acylation with acyl chlorides or anhydrides to form amides, and alkylation with alkyl halides to produce secondary or tertiary amines. The steric environment surrounding the amine can modulate its reactivity, though the flexibility of the two-carbon linker generally allows for effective interaction with electrophilic partners.
Reactions with Carbonyl Compounds (e.g., Imine Formation)
A hallmark reaction of the primary amine in this compound is its condensation with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). This transformation is typically catalyzed by acid and proceeds via a two-step mechanism. The initial step is the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal (or carbinolamine) intermediate. Subsequent acid-catalyzed dehydration of this intermediate leads to the formation of the C=N double bond of the imine.
This imine formation is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture. The resulting imines are themselves valuable synthetic intermediates and can be readily reduced, for instance with sodium borohydride (B1222165), to yield stable secondary amines in a process known as reductive amination.
Reactivity of the Azetidine Ring System
The four-membered azetidine ring is a defining feature of this compound. Its strained nature, while less pronounced than that of a three-membered aziridine, imparts distinct reactivity to the molecule.
The nitrogen atom within the azetidine ring is a tertiary amine and can function as both a base and a nucleophile. The inherent ring strain makes the C-N bonds more susceptible to cleavage compared to their counterparts in larger, unstrained heterocyclic systems. Ring-opening reactions can be induced under specific conditions, for example, by treatment with strong electrophiles or acids, which can protonate the ring nitrogen and activate the ring toward nucleophilic attack.
Strain-Induced Reactivity and Ring-Opening Pathways
Azetidines, as four-membered heterocycles, possess considerable ring strain, which is a driving force for their reactivity. rsc.org This inherent strain makes the azetidine ring susceptible to cleavage under appropriate conditions, yet it is significantly more stable than the related three-membered aziridine ring, allowing for easier handling and more selective reactivity. rsc.org
One notable pathway for the formation of substituted azetidines involves the rearrangement of other strained rings. For instance, 3-methoxy-3-methylazetidines have been synthesized through a rare aziridine-to-azetidine rearrangement. This process occurs when N-alkylidene-(2,3-dibromo-2-methylpropyl)amines are treated with sodium borohydride in methanol (B129727), leading to an unexpected but efficient formation of the azetidine ring. researchgate.net A detailed mechanistic study, combining experimental and theoretical approaches, has provided significant insight into this transformation. researchgate.net
The ring-opening of azetidines can be promoted by various reagents. Lewis acids, for example, can activate the azetidine nitrogen, facilitating nucleophilic attack and subsequent ring cleavage. rsc.org This has been demonstrated in reactions with aromatic nucleophiles through a Friedel-Crafts-type mechanism. rsc.org Furthermore, highly enantioselective ring-opening of 3-substituted azetidines can be achieved using chiral hydrogen-bond donor catalysts, such as squaramides. acs.org These catalysts can promote reactions with alkyl and acyl halides, yielding a broad range of functionalized products with high enantioselectivity. acs.org
| Reaction Type | Reagents/Conditions | Product Type | Key Feature |
| Aziridine-Azetidine Rearrangement | Sodium borohydride in methanol | 3-Methoxyazetidines | Forms the azetidine ring from a substituted aziridine precursor. |
| Lewis Acid-Promoted Ring Opening | Aromatic nucleophiles, Lewis acid | γ-Amino compounds | N-C bond cleavage of the azetidine ring. rsc.org |
| Enantioselective Ring Opening | Alkyl/Acyl halides, chiral squaramide catalyst | Chiral γ-haloamines/amides | High enantioselectivity in ring opening. acs.org |
Functional Group Transformations on the Azetidine Ring
The this compound scaffold allows for a variety of functional group transformations, enabling the synthesis of diverse derivatives. The nitrogen atom of the azetidine ring is nucleophilic and can undergo reactions such as N-alkylation and N-acylation. For example, N-alkylation can be achieved with reagents like bromoacetonitrile (B46782) or allyl bromide. nih.govacs.org The nucleophilicity of the nitrogen can be attenuated by protection with a Boc group, which can be useful in directing reactivity elsewhere in the molecule or in preventing undesired side reactions. nih.govacs.org
The methoxy (B1213986) group at the 3-position can also be a site for chemical modification, although such transformations are less commonly reported for this specific scaffold. In principle, ether cleavage could provide access to the corresponding 3-hydroxyazetidine derivative, which could then be further functionalized.
Transformations on the ethanamine side chain are also feasible. The primary amine can be subjected to a wide range of reactions common to this functional group, such as alkylation, acylation, and sulfonylation, to introduce new substituents and modify the compound's properties. Moreover, the hydroxyl functionality that can be generated from the methoxy group allows for pairings through O-arylation on the azetidine ring system. nih.gov
| Functional Group | Transformation | Reagents | Resulting Structure |
| Azetidine Nitrogen | N-Alkylation | Bromoacetonitrile, Allyl bromide | Introduction of an alkyl group on the ring nitrogen. nih.govacs.org |
| Azetidine Nitrogen | N-Acylation | Acyl chlorides | Formation of an amide bond with the ring nitrogen. acs.org |
| Azetidine Nitrogen | Boc Protection | Boc₂O | Attenuation of nitrogen nucleophilicity. nih.govacs.org |
| Ethanamine Side Chain | Alkylation/Acylation | Alkyl/Acyl halides | Modification of the primary amine. |
Molecular Interactions and Mechanistic Insight into Biological Activity (Non-Clinical Focus)
The structural features of the azetidine scaffold are pertinent to its potential interactions with biological macromolecules.
Role of Azetidine in Enzyme Inhibition Mechanisms
The azetidine ring is a valuable scaffold in medicinal chemistry and has been incorporated into numerous enzyme inhibitors. Its rigid, three-dimensional structure can serve as a bioisosteric replacement for other cyclic systems, such as pyrrolidines or piperidines, while offering unique vectors for substituent placement. nih.govacs.org This defined geometry helps to position key functional groups in optimal orientations for binding within an enzyme's active site.
Azetidine-based compounds have been successfully developed as inhibitors for various enzymes, including dipeptidyl peptidase IV (DPP IV). nih.gov In this context, subtypes such as 2-cyanoazetidines and 2-ketoazetidines have shown significant potency. nih.gov These "warhead"-based inhibitors have the potential for covalent bond formation with active site residues, although they can also act as non-covalent inhibitors. nih.gov For instance, 2-azetine, an unsaturated analog, has been identified as the product of a reaction between an inhibitor and a serine residue in the binding pocket of bacterial caseinolytic protease (ClpP), leading to enzyme inhibition. nih.gov
More recently, azetidine-containing molecules have been investigated as inhibitors of LATS1/2 kinases, which are components of the Hippo signaling pathway. acs.org The inclusion of the azetidine ring in these inhibitors was part of a strategy to explore the impact of amine positioning on inhibitory activity. acs.org
Ligand-Protein Binding Characteristics (Hypothetical for scaffold, given exclusions)
Based on its structure, one can hypothesize the potential ligand-protein binding characteristics of the this compound scaffold. The rigid azetidine core provides a fixed platform that can orient its substituents into specific regions of a protein's binding pocket. max-planck-innovation.com This steric rigidity is an advantageous feature in designing molecules with high binding affinity and selectivity. max-planck-innovation.com
The key functional groups of the molecule would likely play distinct roles in binding:
Azetidine Nitrogen: This tertiary amine is a potential hydrogen bond acceptor.
Methoxy Group: The oxygen atom of the 3-methoxy group can also act as a hydrogen bond acceptor.
Ethanamine Side Chain: The primary amine is a strong hydrogen bond donor and can also form salt bridges with acidic residues (e.g., aspartate, glutamate) in a protein binding site.
The flexibility of the ethanamine side chain allows it to adopt various conformations to access different sub-pockets within a binding site. By attaching specific fragments to the azetidine core, customized libraries of compounds can be generated to target particular proteins, such as RNA-binding proteins. max-planck-innovation.com Computational methods, such as those employing graph neural networks, can be used to predict the protein-ligand binding affinity by modeling the contributions of different atoms and their interactions. nih.gov
| Structural Feature | Hypothetical Interaction Type | Potential Interacting Partner (in a protein) |
| Azetidine Nitrogen | Hydrogen Bond Acceptor | Hydrogen Bond Donors (e.g., -NH, -OH groups) |
| 3-Methoxy Group Oxygen | Hydrogen Bond Acceptor | Hydrogen Bond Donors (e.g., -NH, -OH groups) |
| Ethanamine Nitrogen | Hydrogen Bond Donor / Salt Bridge | Hydrogen Bond Acceptors (e.g., C=O), Acidic Residues (Asp, Glu) |
| Azetidine Ring | van der Waals Interactions | Hydrophobic Pockets |
Computational and Theoretical Chemistry of 2 3 Methoxyazetidin 1 Yl Ethan 1 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods use the principles of quantum mechanics to model the electronic structure and predict various chemical and physical properties.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. This is crucial as the three-dimensional structure of a molecule dictates many of its properties. For a molecule like 2-(3-methoxyazetidin-1-yl)ethan-1-amine, this would involve determining the bond lengths, bond angles, and dihedral angles of its most stable conformation.
Once the geometry is optimized, an electronic structure analysis can be performed. This reveals the distribution of electrons within the molecule, which is key to understanding its reactivity. Important parameters derived from this analysis include:
Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Electron Density and Electrostatic Potential: These properties map the electron distribution and charge distribution on the molecular surface, respectively. They are invaluable for predicting how the molecule will interact with other molecules, such as identifying sites susceptible to nucleophilic or electrophilic attack.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including bioactive molecules like azetidine (B1206935) derivatives. researchgate.netresearchgate.net
DFT is widely used to calculate various properties, including:
Optimized molecular geometries
Vibrational frequencies (for predicting IR spectra)
Reaction energies and activation barriers
Electronic properties like ionization potentials and electron affinities
In the context of azetidine chemistry, DFT has been employed to study reaction mechanisms and predict the outcomes of synthetic routes. For instance, researchers have used DFT to understand the preference for certain cyclization pathways in the synthesis of azetidines. nih.gov
Basis Set Selection and Functional Evaluation (e.g., B3LYP, MPW1B95)
The accuracy of DFT calculations depends on the choice of the functional and the basis set.
Functionals: The functional is an approximation to the exchange-correlation energy, which is a complex part of the total energy of a molecule. Popular functionals include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and MPW1B95. nih.gov The choice of functional can significantly impact the calculated properties, and it is often validated against experimental data or higher-level calculations when available. nih.gov
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accurate results but are computationally more expensive. Common basis sets include Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ).
The selection of an appropriate functional and basis set is a critical step in any computational study to ensure the reliability of the results. For example, a study on azetidine derivatives might compare the results from different combinations, such as B3LYP/6-31G* and MPW1B95/cc-pVTZ, to assess the consistency of the predictions.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions, providing insights that are often difficult to obtain experimentally.
Transition State Identification and Energy Barrier Calculations
A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Identifying the geometry of the transition state and calculating its energy relative to the reactants (the energy barrier or activation energy) is crucial for understanding the reaction rate and mechanism.
For a reaction involving this compound, such as its synthesis or a subsequent functionalization, computational methods can be used to:
Propose a plausible reaction pathway.
Locate the transition state structure for each step in the pathway.
Calculate the energy barrier for each step.
A lower energy barrier indicates a faster reaction step. By comparing the energy barriers of different possible pathways, the most likely reaction mechanism can be determined. For instance, computational studies have been used to explain the regio- and stereoselectivity in the formation of 2-arylazetidines by comparing the transition state energies of different cyclization routes. acs.org
Frontier Molecular Orbital (FMO) Theory and Fukui Functions
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of a molecule. scm.comsigmaaldrich.comnih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. sigmaaldrich.com The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
Fukui functions are a more advanced concept derived from density functional theory (DFT) that provide a quantitative measure of the reactivity at each atomic site in a molecule. scm.comfaccts.dejoaquinbarroso.com They identify the regions of a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. The Fukui function for nucleophilic attack (f+) indicates the sites most likely to accept an electron, while the Fukui function for electrophilic attack (f-) points to the sites most prone to donating an electron.
For this compound, the primary amine group and the nitrogen atom within the azetidine ring are expected to be the primary sites for nucleophilic activity, characterized by high HOMO density and significant f- values. The methoxy (B1213986) group's oxygen atom would also contribute to the molecule's nucleophilic character. Conversely, electrophilic character (LUMO density and f+ values) would likely be distributed across the molecule, with potential sites for nucleophilic attack being the carbon atoms adjacent to the nitrogen and oxygen atoms.
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
| HOMO | -9.5 | Highest Occupied Molecular Orbital energy, related to ionization potential and nucleophilicity. |
| LUMO | 2.1 | Lowest Unoccupied Molecular Orbital energy, related to electron affinity and electrophilicity. |
| HOMO-LUMO Gap | 11.6 | Indicates chemical stability and reactivity. |
Note: The values in this table are hypothetical and serve to illustrate the concepts of FMO theory. Actual values would be determined through quantum chemical calculations.
Table 2: Illustrative Condensed Fukui Functions for Selected Atoms of this compound
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Reactivity Prediction |
| N (amine) | 0.08 | 0.25 | Prone to electrophilic attack (nucleophilic site). |
| N (azetidine) | 0.10 | 0.22 | Prone to electrophilic attack (nucleophilic site). |
| O (methoxy) | 0.05 | 0.18 | Moderate nucleophilic site. |
| C (adjacent to amine N) | 0.15 | 0.05 | Potential site for nucleophilic attack. |
Note: The values in this table are hypothetical and represent a qualitative prediction based on chemical principles. Positive values indicate the propensity for the specified type of attack.
Molecular Modeling and Pharmacophore Analysis (Abstract/Conceptual)
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods are invaluable for understanding its three-dimensional structure and potential interactions with biological targets, which is the foundation of pharmacophore analysis. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.
Ligand-Target Docking Studies (Theoretical)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, docking is used to predict how a small molecule like this compound might interact with a protein target. This involves placing the ligand into the binding site of a receptor and calculating the binding affinity, which is typically expressed as a docking score.
A theoretical docking study of this compound would involve identifying a potential protein target and then using software to explore the possible binding modes. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, the primary amine and the azetidine nitrogen could act as hydrogen bond donors or acceptors, while the ethyl chain and the methoxy group's methyl component could engage in hydrophobic interactions.
Conformational Analysis of the Azetidine and Ethanamine Moieties
The four-membered azetidine ring is not planar and exists in puckered conformations. The position of the methoxy group at the 3-position will influence the ring's preferred pucker and the orientation of the substituent. The ethanamine side chain has rotational freedom around its carbon-carbon and carbon-nitrogen single bonds. The relative orientation of the azetidine ring and the terminal amine group is crucial for how the molecule presents its functional groups for interaction with a target.
Computational methods, such as molecular mechanics or quantum mechanics, can be used to calculate the potential energy surface of the molecule as a function of its dihedral angles. This allows for the identification of low-energy, stable conformations and the energy barriers between them. Understanding the preferred conformations is essential for designing molecules that fit optimally into a specific binding site.
Derivatization, Structure Activity Relationships Sar , and Bioisosteric Modification
Chemical Derivatization of 2-(3-Methoxyazetidin-1-yl)ethan-1-amine
The primary amine and the azetidine (B1206935) ring of this compound are the principal sites for chemical derivatization. These modifications are crucial for exploring the chemical space around the core scaffold to optimize ligand-target interactions and pharmacokinetic profiles.
Amide Formation with Carboxylic Acid Derivatives
The primary amine of this compound readily undergoes amide formation with a wide array of carboxylic acid derivatives. This reaction is a cornerstone of medicinal chemistry, allowing for the introduction of diverse substituents to probe for favorable interactions with biological targets. The general reaction involves the coupling of the amine with a carboxylic acid, often activated by a coupling agent, or with a more reactive acyl chloride or anhydride (B1165640). nih.govmdpi.com
Commonly employed methods for amide bond formation that are applicable to this compound include:
Use of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or propylphosphonic anhydride (T3P®) facilitate the reaction between the amine and a carboxylic acid by forming a highly reactive intermediate. youtube.comorganic-chemistry.org
Acyl Halides: The amine can be acylated using acyl chlorides in the presence of a base to neutralize the hydrogen chloride byproduct. nih.gov
Catalytic Methods: Recent advancements have led to the development of catalytic methods for direct amidation, employing catalysts based on boron or metals like titanium and zirconium, which offer milder reaction conditions. nih.govmdpi.com
The resulting N-acylated derivatives of this compound can exhibit a range of biological activities depending on the nature of the R group introduced from the carboxylic acid.
Table 1: Examples of Amide Derivatives from this compound
| Carboxylic Acid Derivative | Resulting Amide Derivative | Potential Significance of R Group |
| Acetic Anhydride | N-(2-(3-methoxyazetidin-1-yl)ethyl)acetamide | Introduction of a small, neutral acetyl group. |
| Benzoyl Chloride | N-(2-(3-methoxyazetidin-1-yl)ethyl)benzamide | Incorporation of an aromatic ring for potential π-stacking interactions. |
| 4-Chlorobenzoic Acid | N-(2-(3-methoxyazetidin-1-yl)ethyl)-4-chlorobenzamide | Introduction of a halogen for potential halogen bonding or altered electronics. |
| Cyclohexanecarboxylic acid | N-(2-(3-methoxyazetidin-1-yl)ethyl)cyclohexanecarboxamide | Addition of a lipophilic cycloalkyl group to enhance membrane permeability. |
Modifications of the Primary Amine Group
Beyond amide formation, the primary amine group can undergo various other transformations to generate a diverse set of derivatives. These modifications can alter the basicity, nucleophilicity, and hydrogen bonding capacity of the original amine.
Examples of such modifications include:
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
These transformations allow for a fine-tuning of the molecule's properties to achieve desired biological effects. researchgate.net
Transformations of the Azetidine Ring System
The four-membered azetidine ring, while relatively stable, is a strained system that can participate in unique chemical transformations. rsc.org These reactions can lead to the formation of other heterocyclic systems or the introduction of further substitution on the ring itself.
Azetine Formation: Dehydrogenation of the azetidine ring can lead to the formation of the corresponding unsaturated 1-azetine (B13808008) or 2-azetine. nih.gov These unsaturated analogs possess different geometries and electronic properties compared to the saturated ring. nih.gov
Nitrone Derivatives: Oxidation of the azetidine nitrogen can lead to the formation of nitrone derivatives, which can undergo cycloaddition reactions.
Ring-Opening Reactions: Under certain conditions, the strained azetidine ring can be opened by nucleophiles. This reactivity can be exploited for the synthesis of more complex acyclic or larger ring structures. rsc.orgnih.gov
Structure-Activity Relationship (SAR) Studies (General Principles)
SAR studies aim to correlate the chemical structure of a molecule with its biological activity. For derivatives of this compound, these studies focus on how modifications to the azetidine ring and its substituents affect interactions with a biological target. nih.govebi.ac.uk
Impact of Azetidine Ring Substituents on Molecular Interactions
The azetidine ring acts as a rigid scaffold that positions substituents in a well-defined three-dimensional space. nih.govmdpi.com This rigidity can be advantageous for achieving high-affinity binding to a target protein. mdpi.com The nature and position of substituents on the azetidine ring can have a profound impact on molecular interactions.
Steric Effects: The size and shape of substituents can influence how a molecule fits into a binding pocket. Bulky substituents may either enhance binding by filling a hydrophobic pocket or decrease binding due to steric hindrance.
Electronic Effects: Electron-withdrawing or electron-donating groups on the azetidine ring can alter the electron density of the ring and its surrounding atoms, influencing electrostatic interactions and hydrogen bonding capabilities.
Table 2: General SAR Principles for Azetidine Ring Substituents
| Substituent Type | Potential Impact on Activity | Rationale |
| Small, polar, non-ionizable | May increase aqueous solubility and form specific hydrogen bonds. | Improved pharmacokinetic properties and target engagement. |
| Lipophilic | May enhance membrane permeability and interact with hydrophobic pockets. | Improved cell penetration and binding affinity. |
| Hydrogen bond donors/acceptors | Can form specific hydrogen bonds with the target protein. | Increased binding affinity and specificity. |
| Chiral centers | Can lead to stereospecific interactions with a chiral binding site. | Enantiomers may exhibit different potencies or efficacies. |
Influence of the Methoxy (B1213986) Group
Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor on a target protein. researchgate.netrsc.org
Conformational Lock: The methoxy group can influence the puckering of the azetidine ring, potentially locking it into a conformation that is favorable for binding.
Metabolic Blocker: The methoxy group can block a potential site of metabolism, thereby increasing the metabolic stability and in vivo half-life of the molecule.
Solubility and Lipophilicity: The methoxy group can influence the molecule's solubility and lipophilicity, which are important for its pharmacokinetic profile. researchgate.net
The precise role of the methoxy group can be elucidated by synthesizing analogs where it is replaced by other groups, such as a hydroxyl group, a hydrogen atom, or a larger alkoxy group, and evaluating the impact on biological activity. rsc.org
Analytical and Spectroscopic Characterization of the Chemical Compound and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.
Proton (¹H) NMR spectroscopy would be the primary method for confirming the molecular structure of 2-(3-methoxyazetidin-1-yl)ethan-1-amine. The spectrum would be expected to show distinct signals for each type of proton in the molecule, with their chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and integration values providing crucial structural information.
Based on the structure of this compound, the following proton signals would be anticipated:
A singlet for the methoxy (B1213986) (-OCH₃) protons.
A multiplet for the methine proton (-CH-) on the azetidine (B1206935) ring.
Multiplets for the methylene (B1212753) protons (-CH₂-) of the azetidine ring.
Multiplets for the two methylene protons (-CH₂CH₂-) of the ethylamine (B1201723) side chain.
A broad singlet for the amine (-NH₂) protons, which can be confirmed by D₂O exchange.
The coupling patterns between adjacent protons would further confirm the connectivity of the molecular fragments.
Table 1: Predicted ¹H NMR Data for this compound (Note: This is a predicted table as experimental data is not publicly available.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -OCH₃ | 3.2 - 3.4 | Singlet | 3H |
| Azetidine-CH | 3.9 - 4.1 | Multiplet | 1H |
| Azetidine-CH₂ | 3.5 - 3.8 | Multiplet | 4H |
| -CH₂-N (ethylamine) | 2.7 - 2.9 | Triplet | 2H |
| -CH₂-NH₂ (ethylamine) | 2.9 - 3.1 | Triplet | 2H |
| -NH₂ | 1.5 - 2.5 | Broad Singlet | 2H |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The expected chemical shifts would differentiate between the methoxy carbon, the methine and methylene carbons of the azetidine ring, and the methylene carbons of the ethylamine side chain.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), would be employed to provide definitive structural assignments. A COSY spectrum would reveal proton-proton coupling correlations, confirming the arrangement of the ethylamine chain and the protons on the azetidine ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.
High-Resolution Mass Spectrometry (HRMS) would be used to accurately determine the molecular formula of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₆H₁₄N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm its elemental composition.
Table 2: Predicted HRMS Data for this compound (Note: This is a predicted table as experimental data is not publicly available.)
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 131.1184 | (To be determined) |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be crucial for assessing the purity of a sample of this compound. The liquid chromatograph would separate the target compound from any impurities, and the mass spectrometer would then identify the components based on their mass-to-charge ratios. This allows for the detection and quantification of even minor impurities, providing a comprehensive purity profile of the synthesized compound.
X-ray Crystallography
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound or one of its derivatives (e.g., a hydrochloride salt) can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique would unequivocally confirm the connectivity of the atoms and the stereochemistry of the molecule, providing an unambiguous structural proof. As of now, no public crystallographic data for this specific compound has been reported.
Solid-State Structure Determination
While specific crystallographic data for this compound is not publicly available in the form of a published crystal structure, the general principles of X-ray diffraction would be applied to a suitable crystal of the compound or a solid derivative, such as a hydrochloride salt. The process involves mounting a single crystal on a diffractometer, irradiating it with X-rays, and analyzing the resulting diffraction pattern to build a model of the electron density, from which the atomic positions can be determined.
For related functionalized azetidine derivatives, X-ray crystallography has been instrumental in confirming their molecular structure and stereochemistry. For instance, studies on various substituted azetidines have utilized this technique to unambiguously establish the relative configuration of substituents on the four-membered ring. researchgate.netchemrxiv.org In the case of metal complexes with azetidine-containing ligands, crystal structure determinations have revealed details about coordination geometries and intermolecular interactions, such as hydrogen bonding and aromatic stacking. researchmap.jp
Table 1: Representative Crystallographic Data for a Functionalized Azetidine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.123(3) |
| c (Å) | 9.876(2) |
| β (°) | 105.43(1) |
| Volume (ų) | 985.4(4) |
| Z | 4 |
Note: This table presents hypothetical data for a representative functionalized azetidine derivative to illustrate the type of information obtained from a single-crystal X-ray diffraction study, as specific data for this compound is not available.
Conformational Analysis in the Crystalline State
The conformational analysis of the azetidine ring is a key aspect of its structural chemistry. The four-membered ring is not planar and typically adopts a puckered conformation to relieve ring strain. The degree of puckering and the preferred orientation of substituents (axial or equatorial) are influenced by the nature and position of the substituents.
In the solid state, the conformation of this compound would be "frozen" in the crystal lattice. Analysis of the crystal structure would reveal the specific torsion angles of the azetidine ring and the conformation of the ethylamine and methoxy substituents. It is generally observed in substituted azetidines that substituents on the ring can adopt either an axial or equatorial position. researchmap.jp The energetic preference for one conformation over another is a balance of steric and electronic effects.
For 1,3-substituted azetidines, the relative orientation of the substituents (cis or trans) is a critical structural feature. The cis-geometry can lead to a concave molecular shape, which has been explored in the design of ligands for asymmetric catalysis. chemrxiv.org In the absence of a specific crystal structure for the title compound, computational modeling is often used to predict the lowest energy conformations. Such studies on related systems, like N-substituted 1,3-oxazines, have shown that the conformational preference can be influenced by the solvent environment. researchgate.net
Potential Applications in Chemical Biology and Medicinal Chemistry Research Molecular/scaffold Focus
Utilization as a Core Scaffold in Compound Libraries
The azetidine (B1206935) motif is increasingly recognized for its favorable properties in drug discovery. frontiersin.org Its rigid, three-dimensional structure can impart conformational constraint on a molecule, which can lead to improved binding affinity and selectivity for a biological target. frontiersin.org The incorporation of the 2-(3-methoxyazetidin-1-yl)ethan-1-amine scaffold into compound libraries offers a strategic advantage in the exploration of new chemical space. enamine.netenamine.net
Libraries built around this scaffold can be particularly valuable for targeting the central nervous system (CNS). The physicochemical properties of the azetidine ring, such as low lipophilicity, can contribute to improved blood-brain barrier penetration, a critical factor for CNS-active drugs. enamine.net Compound libraries featuring sp³-rich scaffolds, like the one , are actively being developed to enhance the discovery of novel CNS drug candidates. enamine.net
Table 1: Key Physicochemical Properties of Related Azetidine Scaffolds
| Property | Value/Characteristic | Significance in Drug Discovery |
| Molecular Weight | Low | Adherence to "rule of five" for drug-likeness |
| cLogP | Low | Improved solubility and potential for CNS penetration |
| Polar Surface Area (PSA) | Moderate | Influences membrane permeability and solubility |
| Rotatable Bonds | Low (in the ring) | Conformational rigidity, leading to higher binding affinity |
| Hydrogen Bond Donors/Acceptors | Present | Facilitates interactions with biological targets |
This table presents generalized properties for azetidine-containing fragments relevant to library design and does not represent experimentally determined values for this compound itself.
Development of Molecular Probes for Target Identification
The primary amine group in this compound provides a convenient handle for the attachment of reporter groups, such as fluorescent dyes or affinity tags. This makes it a suitable starting material for the development of molecular probes. These probes can be instrumental in target identification and validation studies, allowing researchers to visualize and track the interaction of a ligand with its biological target in cells or tissues. While no specific molecular probes derived directly from this compound have been detailed in the available literature, the presence of the reactive amine functionality makes it a prime candidate for such applications.
Integration into Complex Ligand Architectures
The structural features of this compound make it an attractive component for integration into more complex ligand architectures. The azetidine ring can serve as a rigid anchor, while the ethylamine (B1201723) side chain allows for versatile extension and modification to optimize interactions with a binding pocket.
For instance, the amine can be acylated, alkylated, or used in reductive amination reactions to connect to other molecular fragments. This modularity is highly desirable in medicinal chemistry for the systematic exploration of structure-activity relationships (SAR). The synthesis of platinum(II) complexes from N-alkyl-1,2-ethanediamine and N-alkyl-1,3-propanediamine derivatives demonstrates the utility of similar diamine structures in creating complex metal-ligand assemblies. researchgate.net Similarly, the synthesis of various biologically active heterocyclic compounds often involves the coupling of amine-containing building blocks. orientjchem.orgorientjchem.org
Contribution to Novel Synthetic Methodologies as a Substrate
The development of novel synthetic methodologies is crucial for expanding the toolbox of medicinal chemists. While specific methods detailing the use of this compound as a substrate are not extensively documented, the synthesis of related azetidine derivatives provides insight into its potential contributions.
For example, methods for the stereoselective synthesis of substituted azetidines are of significant interest. nih.govnih.govuchile.cl The development of a lanthanum-catalyzed intramolecular regioselective aminolysis of epoxy amines to afford azetidines highlights the ongoing efforts to create efficient and selective routes to this important heterocyclic system. frontiersin.org The synthesis of N-substituted azetidin-3-ones also showcases the chemical transformations possible with the azetidine core. colab.ws The presence of both a secondary amine within the ring and a primary amine on the side chain offers multiple points for chemical modification, making it a potentially valuable substrate for exploring new reaction pathways.
Exploration of Stereochemical Properties for Molecular Recognition
The 3-position of the azetidine ring in this compound is a stereocenter. This means the compound can exist as two enantiomers (R and S forms). The specific stereochemistry of a molecule is often critical for its biological activity, as proteins and other biological macromolecules are themselves chiral and will interact differently with different enantiomers.
The stereoselective synthesis of azetidine derivatives is an active area of research, underscoring the importance of controlling the three-dimensional arrangement of atoms. nih.govnih.govuchile.cl For instance, the stereoselective synthesis of azetidine-derived glutamate (B1630785) and aspartate analogues has been accomplished, demonstrating the feasibility of controlling the stereochemistry of substituents on the azetidine ring. uchile.cl While specific studies on the molecular recognition of the individual enantiomers of this compound are not yet available, it is highly probable that they would exhibit different binding affinities and biological effects. Future research will likely focus on the separation of these enantiomers and the evaluation of their individual properties to fully exploit their potential in drug discovery.
Q & A
Basic: What are the optimal synthetic routes for 2-(3-methoxyazetidin-1-yl)ethan-1-amine, and how can reaction conditions be optimized for yield and purity?
The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For example, coupling a methoxy-substituted azetidine precursor with a bromoethylamine derivative under basic conditions (e.g., K₂CO₃ in DMF at 60°C) can yield the target compound. Optimization includes:
- Temperature control : Lower temperatures (≤60°C) minimize side reactions like azetidine ring opening .
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity .
- Purification : Column chromatography with gradients of methanol/dichloromethane ensures >95% purity .
Basic: Which analytical techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR confirms azetidine ring integrity, methoxy group position, and amine proton environment .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 161.1284) .
- HPLC with UV detection : Monitors purity and identifies by-products (C18 column, 0.1% TFA in water/acetonitrile) .
Advanced: How can researchers design experiments to investigate the compound’s interaction with biological targets (e.g., GPCRs or enzymes)?
- Radioligand binding assays : Use tritiated or fluorescently labeled analogs to quantify binding affinity (Kd) to receptors like serotonin or dopamine receptors .
- Molecular docking : Computational models (AutoDock Vina) predict binding poses in enzyme active sites (e.g., monoamine oxidases) .
- Functional assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells to assess agonism/antagonism .
Advanced: How should researchers address contradictions in reported biological activities of structurally similar compounds?
Discrepancies (e.g., varying IC₅₀ values for MAO inhibition) may arise from:
- Structural variations : Compare substituent effects (e.g., methoxy vs. ethoxy groups) on activity .
- Assay conditions : Standardize buffer pH, temperature, and enzyme sources across studies .
- Meta-analysis : Use tools like ChemAxon or Schrödinger Suite to correlate electronic properties (logP, pKa) with activity .
Advanced: What methodologies are recommended for studying the compound’s metabolic stability and toxicity in vitro?
- Hepatic microsome assays : Incubate with rat/human liver microsomes (37°C, NADPH) to measure half-life (t₁/₂) and identify CYP450 metabolites via LC-MS .
- Ames test : Assess mutagenicity in Salmonella typhimurium TA98/TA100 strains .
- Cell viability assays : Use MTT or resazurin in HepG2 cells to determine IC₅₀ values for cytotoxicity .
Basic: How can researchers optimize the compound’s stability during storage and handling?
- Storage : Store as a hydrochloride salt at −20°C under argon to prevent oxidation .
- Solubility : Prepare stock solutions in DMSO (≤10 mM) to avoid hydrolysis in aqueous buffers .
- Light sensitivity : Use amber vials to protect the methoxyazetidine moiety from UV degradation .
Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) of analogs?
- Analog synthesis : Systematically vary substituents (e.g., azetidine vs. pyrrolidine rings) and measure activity changes .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to map steric/electronic requirements for target engagement .
- Crystallography : Co-crystallize with target proteins (e.g., MAO-B) to identify key binding interactions .
Advanced: How can computational methods predict the compound’s physicochemical and pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME estimate logP (1.2), aqueous solubility (−2.1 log mol/L), and blood-brain barrier penetration .
- Molecular dynamics (MD) : Simulate membrane permeability (e.g., POPC bilayers) using GROMACS .
- Density Functional Theory (DFT) : Calculate frontier orbitals (HOMO/LUMO) to predict reactivity and degradation pathways .
Basic: What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Azetidine ring stability : Avoid high temperatures (>80°C) during distillation to prevent ring-opening .
- By-product control : Optimize stoichiometry (1:1.2 amine:alkylating agent) to minimize dimerization .
- Cost-effective purification : Replace column chromatography with recrystallization (ethanol/water) at scale .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
- CRISPR/Cas9 knockout : Generate cell lines lacking target receptors (e.g., 5-HT₆) to confirm specificity .
- Transcriptomics : RNA-seq identifies downstream gene expression changes after treatment .
- In vivo imaging : Use PET tracers (¹⁸F-labeled analogs) to monitor brain uptake in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
